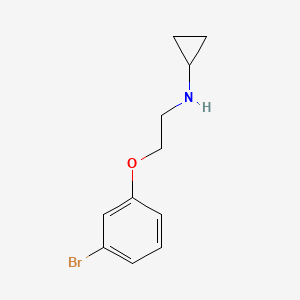
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine
Overview
Description
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 6-position and a piperidin-3-yl group at the nitrogen atom in the 4-position
Mechanism of Action
Target of Action
The primary targets of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine Compounds with a piperidine nucleus, like this one, have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
The specific mode of action of This compound It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
The exact biochemical pathways affected by This compound Piperidine derivatives are known to affect a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Piperidine derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The interaction between this compound and PKB is characterized by its ability to inhibit the kinase activity of PKB, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as transcription factors and other kinases, influencing various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving PKB. By inhibiting PKB activity, this compound can alter gene expression and cellular metabolism. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types, making it a potential candidate for anti-cancer therapies . Furthermore, the compound’s impact on cell signaling pathways can affect various cellular functions, including protein translation, cell cycle progression, and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound acts as an ATP-competitive inhibitor of PKB, binding to the ATP-binding site of the kinase and preventing its activation . This inhibition disrupts the phosphorylation of downstream targets of PKB, such as GSK3β, FKHRL1, and mTOR, which are involved in promoting cell proliferation and survival. Additionally, this compound may influence gene expression by modulating the activity of transcription factors regulated by PKB signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for prolonged observation of its effects on cells . Over time, the compound’s inhibitory effects on PKB activity can lead to sustained changes in cellular processes, including reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit PKB activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its accumulation in target tissues . The distribution of this compound within the body can influence its therapeutic effects and potential side effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, influencing its interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The ethyl group can be introduced at the 6-position of the pyrimidine ring through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Piperidine derivatives, alkyl halides, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced pyrimidine derivatives.
Scientific Research Applications
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine has various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its activity against certain biological targets.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar pyrimidine core but differs in its substitution pattern.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a pyrimidine ring and piperidine moiety but have different functional groups.
Uniqueness
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-ethyl-N-piperidin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-9-6-11(14-8-13-9)15-10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDHLBHODDTZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)



amine](/img/structure/B1490492.png)

![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)
![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)




![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)

